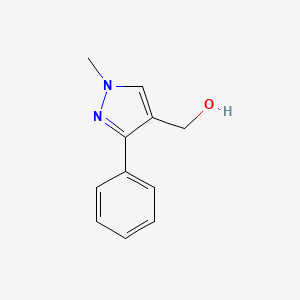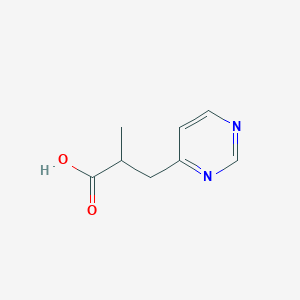
2-甲基-3-嘧啶-4-基-丙酸
描述
2-Methyl-3-pyrimidin-4-yl-propionic acid is a synthetic intermediate . It has a molecular weight of 166.18 and a molecular formula of C8H10N2O2 .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step chemical reactions starting from basic pyrimidine structures .Molecular Structure Analysis
The molecular structure of 2-Methyl-3-pyrimidin-4-yl-propionic acid is represented by the formula C8H10N2O2 . The InChI code for this compound is 1S/C8H10N2O2/c1-6(8(11)12)5-7-9-3-2-4-10-7/h2-4,6H,5H2,1H3,(H,11,12) .Chemical Reactions Analysis
Pyrimidine compounds typically undergo various chemical reactions, including nucleophilic substitutions and cyclocondensations. These reactions are crucial for modifying the chemical structure and properties of the final compounds.Physical And Chemical Properties Analysis
2-Methyl-3-pyrimidin-4-yl-propionic acid is a crystalline solid . It has a solubility of 30 mg/ml in DMF, DMSO, and Ethanol, and 10 mg/ml in PBS (pH 7.2) .科学研究应用
抗肿瘤活性和酶抑制
已经研究了 2-甲基-3-嘧啶-4-基-丙酸及其衍生物作为抗肿瘤剂的潜力。一项值得注意的研究涉及合成作为人二氢叶酸还原酶 (DHFR) 和人胸苷酸合成酶 (TS) 双重抑制剂的化合物,这些酶在 DNA 合成中至关重要。这些化合物表现出有效的抑制活性,并显示出在培养物中抑制肿瘤细胞生长的希望(Gangjee 等人,2005 年)。
抗菌和抗真菌活性
研究表明,2-甲基-3-嘧啶-4-基-丙酸的某些衍生物表现出中等的抗菌和抗真菌活性。例如,嘧啶-5-基-2-丙酸表现出中等的抗炎和镇痛活性,表明它们在开发新的抗菌剂方面的潜力(Kvita 和 Schweizer,1989 年)。
骨转换和骨质疏松症治疗
源自 2-甲基-3-嘧啶-4-基-丙酸的化合物已被确定为 αvβ3 受体的拮抗剂,这是骨质疏松症治疗的重要靶点。这些化合物在骨转换的体内模型中表现出显着的疗效,表明它们在骨质疏松症的预防和治疗中的潜力(Coleman 等人,2004 年)。
合成和表征
该分子一直是各种研究的主题,重点是其合成和表征。例如,已经对相关物质的非水毛细管电泳进行了研究,提供了对化学性质和在质量控制和分析化学中的潜在应用的见解(Ye 等人,2012 年)。
催化和化学合成
进一步的研究包括在催化和化学合成中使用 2-甲基-3-嘧啶-4-基-丙酸衍生物。已经合成了具有新颖衍生物,在包括药学和药物开发在内的各个领域具有潜在应用(Jahanshahi 等人,2018 年)。
属性
IUPAC Name |
2-methyl-3-pyrimidin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(8(11)12)4-7-2-3-9-5-10-7/h2-3,5-6H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWIEAWILPSRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655117 | |
| Record name | 2-Methyl-3-(pyrimidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-pyrimidin-4-yl-propionic acid | |
CAS RN |
819850-15-2 | |
| Record name | α-Methyl-4-pyrimidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=819850-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-(pyrimidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



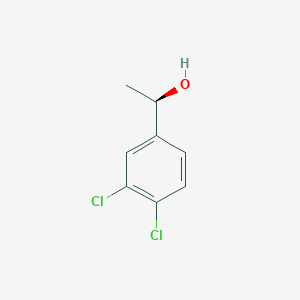




![2-[1-(2-{4-[1-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-1-methyl-ethyl]-phenyl}-ethyl)-piperidin-4-yl]-1-(2-ethoxy-ethyl)-1H-benzoimidazole](/img/structure/B1416577.png)
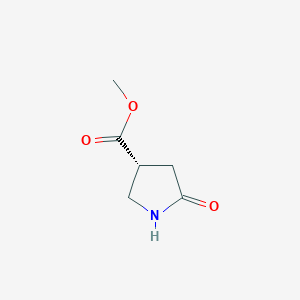
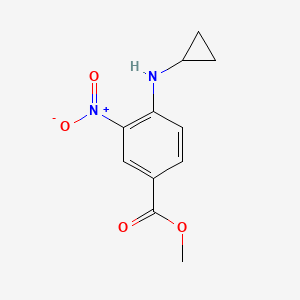
![4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1416581.png)

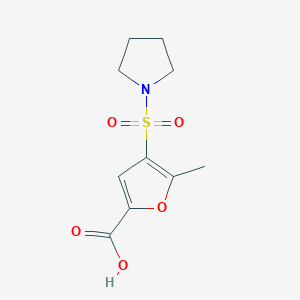

![methyl[(2R)-oxolan-2-ylmethyl]amine](/img/structure/B1416585.png)
